molecular formula C14H13NO4 B3433028 5-(Benzyloxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid CAS No. 119736-19-5

5-(Benzyloxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid

Cat. No.: B3433028
CAS No.: 119736-19-5
M. Wt: 259.26 g/mol
InChI Key: IZAWNXNVJUOJCZ-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid (CAS: 119736-19-5) is a pyridine derivative with the molecular formula C₁₄H₁₃NO₄ and a molecular weight of 259.26 g/mol . It features a benzyloxy group at position 5, a methyl group at position 1, and a carboxylic acid moiety at position 2 (Figure 1). This compound is structurally related to kojic acid derivatives and has been utilized as a precursor in the synthesis of tyrosinase inhibitors and antioxidant iron chelators . Its mono-isotopic mass is 259.084458 Da, and it is registered under ChemSpider ID 23376115 and MDL number MFCD16653127 .

The compound’s synthetic routes often involve oxidation of hydroxymethyl-substituted intermediates (e.g., 5-benzyloxy-2-(hydroxymethyl)-1-methylpyridin-4(1H)-one) using manganese dioxide, followed by purification via column chromatography . It is typically stored at room temperature in sealed containers to prevent moisture absorption .

Biological Activity

5-(Benzyloxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid is a compound of interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H13NO4C_{14}H_{13}NO_4, with a molecular weight of approximately 259.26 g/mol. The compound features a dihydropyridine core, which is known for its pharmacological versatility.

The biological activity of this compound can be attributed to its structural features:

  • Enzyme Interaction : The benzyloxy group may facilitate interactions with various enzymes or receptors that recognize benzylic and ester functional groups, potentially influencing metabolic pathways.
  • Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals, which are implicated in oxidative stress-related diseases.
  • Cytotoxic Effects : Research indicates that the compound can induce cytotoxicity in cancer cells, specifically targeting pathways involved in cell proliferation and survival.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound:

  • Cell Lines Tested : The compound has shown significant cytotoxic effects against various cancer cell lines, including A549 (lung adenocarcinoma) and other tumor models.
  • Mechanistic Insights : The anticancer activity appears to be structure-dependent. For instance, modifications to the core structure can enhance potency while minimizing toxicity to non-cancerous cells. One study reported that certain derivatives exhibited IC50 values comparable to established chemotherapeutics like cisplatin .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Pathogen Resistance : It has demonstrated effectiveness against multidrug-resistant strains of Staphylococcus aureus and other clinically relevant pathogens. This is particularly significant given the global rise in antibiotic resistance.
  • Testing Methodology : Antimicrobial efficacy was assessed using standard protocols against various resistant bacterial strains, showcasing its potential as a lead compound for developing new antimicrobial agents .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds within the same chemical family:

StudyCompoundActivityFindings
5-Oxopyrrolidine DerivativesAnticancerCompounds exhibited potent anticancer activity against A549 cells with low toxicity to normal cells.
5-(Benzyloxy) DerivativesAntimicrobialShowed selective antimicrobial activity against resistant strains of Staphylococcus aureus.
PDE4D InhibitorsAntitumorRelated compounds displayed antitumor activity without affecting normal keratinocytes.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption characteristics due to the presence of the ester group. This enhances lipophilicity, potentially improving cellular uptake and bioavailability.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of dihydropyridine compounds exhibit significant antimicrobial properties. For instance, studies have shown that 5-(benzyloxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid and its analogs demonstrate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Case Study: Synthesis and Evaluation
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their antibacterial activity. The results indicated that modifications to the benzyloxy group enhanced the antimicrobial efficacy, making these compounds potential candidates for developing new antibiotics .

Antioxidant Properties
Another area of interest is the antioxidant potential of this compound. Research has shown that dihydropyridine derivatives can scavenge free radicals effectively, which may contribute to their therapeutic effects in preventing oxidative stress-related diseases .

Materials Science

Polymer Composites
this compound has been explored as a building block for creating polymer composites. Its ability to form stable complexes with metal ions makes it suitable for applications in creating conductive polymers .

Case Study: Conductive Polymers
In a recent study, researchers developed a novel conductive polymer using this compound as a monomer. The resulting polymer exhibited enhanced electrical conductivity and thermal stability compared to traditional materials, showcasing its potential in electronic applications .

Agricultural Chemistry

Pesticidal Activity
The compound has also been investigated for its pesticidal properties. Preliminary studies suggest that it may act as an effective pesticide against certain pests while being less harmful to beneficial insects .

Case Study: Field Trials
Field trials conducted on crops treated with formulations containing this compound demonstrated significant reductions in pest populations without adversely affecting crop yield. These findings indicate its potential utility in sustainable agriculture practices .

Data Summary Table

Application AreaKey FindingsReference
Medicinal ChemistryAntimicrobial activity against S. aureus and E. coli
Antioxidant properties demonstrated through radical scavenging assays
Materials ScienceDevelopment of conductive polymers with enhanced properties
Agricultural ChemistryEffective pesticide with minimal impact on beneficial insects

Q & A

Q. Basic: What are the optimal synthetic routes for 5-(Benzyloxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid?

The synthesis of dihydropyridine derivatives like this compound typically involves the Hantzsch reaction , a multicomponent condensation of aldehydes, β-ketoesters, and ammonia derivatives. For benzyloxy-substituted analogs, regioselective protection of hydroxyl groups and subsequent alkylation are critical. A modified procedure involves:

  • Step 1 : Condensation of methyl acetoacetate with benzyloxy-substituted aldehydes under acidic conditions to form the dihydropyridine core.
  • Step 2 : Selective methylation at the N1 position using methyl iodide in the presence of a base (e.g., K₂CO₃) to avoid O-alkylation side reactions.
  • Step 3 : Hydrolysis of the ester group under mild acidic conditions (e.g., HCl/EtOH) to yield the carboxylic acid moiety.
    Key validation : Monitor intermediates via TLC and confirm final product purity by HPLC (>95%) .

Q. Basic: What spectroscopic techniques are recommended for characterizing this compound?

A combination of NMR, IR, and mass spectrometry is essential:

  • ¹H/¹³C NMR : Look for diagnostic signals such as the dihydropyridine ring protons (δ 5.0–6.5 ppm) and the benzyloxy group (δ 4.5–5.0 ppm for CH₂). The carboxylic acid proton may appear broad (δ ~12–14 ppm) in DMSO-d₆ .
  • IR : Confirm the presence of carbonyl (C=O, ~1700 cm⁻¹) and carboxylic acid (O-H, ~2500–3300 cm⁻¹) groups.
  • HRMS : Use electrospray ionization (ESI) to verify the molecular ion peak (e.g., [M+H]⁺ at m/z 376.412 for related analogs) .

Q. Advanced: How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

To explore SAR:

  • Variable substituents : Systematically modify the benzyloxy group (e.g., electron-withdrawing/donating substituents) and the methyl group at N1.
  • Biological assays : Test calcium channel modulation (using patch-clamp electrophysiology) and antimicrobial activity (via MIC assays against S. aureus or E. coli).
  • Data analysis : Use multivariate regression to correlate substituent effects (e.g., Hammett σ values) with activity. For example, electron-withdrawing groups on the benzyl ring may enhance calcium channel blocking .

Q. Advanced: How can researchers resolve contradictions in spectroscopic data for dihydropyridine derivatives?

Discrepancies in NMR or IR data often arise from tautomerism or solvent effects :

  • Tautomeric equilibria : Dihydropyridines may exist as keto-enol tautomers. Use temperature-dependent NMR (e.g., 25°C vs. 60°C) to identify dominant forms.
  • Solvent polarity : Carboxylic acid proton shifts vary significantly between DMSO-d₆ (δ ~12–14 ppm) and CDCl₃ (broad, less resolved). Always report solvent conditions .
  • X-ray crystallography : Resolve ambiguities by determining the solid-state structure, as done for methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4-dihydropyridine-3-carboxylate .

Q. Advanced: What computational methods predict the biological interactions of this compound?

Combine molecular docking and ADMET profiling :

  • Docking : Use AutoDock Vina to model interactions with calcium channels (e.g., Cav1.2). Prioritize binding poses with hydrogen bonds to the dihydropyridine ring and hydrophobic contacts with the benzyloxy group.
  • ADMET : Predict pharmacokinetics using tools like FAF-Drugs2. Key parameters include logP (<3 for optimal bioavailability) and topological polar surface area (<140 Ų for blood-brain barrier penetration) .

Q. Advanced: What strategies improve regioselective functionalization of the dihydropyridine core?

Regioselectivity challenges arise due to competing N- and O-alkylation:

  • Protecting groups : Use tert-butyldimethylsilyl (TBS) ethers to shield hydroxyl groups during methylation.
  • Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance N-alkylation efficiency.
  • Microwave-assisted synthesis : Reduce reaction times and improve yields (e.g., 70% yield in 30 minutes vs. 24 hours conventionally) .

Q. Advanced: How can tautomeric forms of this compound affect its reactivity in biological systems?

The keto-enol equilibrium impacts hydrogen-bonding capacity and metal chelation :

  • Keto form : Favors interactions with polar residues in enzyme active sites (e.g., serine proteases).
  • Enol form : Enhances metal-binding potential (e.g., Mg²⁺ in ATPases). Use pH-adjusted UV-Vis spectroscopy (pH 7.4 vs. 2.0) to quantify tautomer ratios .

Comparison with Similar Compounds

The structural and functional nuances of 5-(Benzyloxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid distinguish it from related pyridine derivatives. Below is a detailed comparison:

Structural Analogues and Key Differences

5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic Acid (CAS: 107550-30-1)

  • Molecular Formula: C₁₃H₁₁NO₄ (MW: 245.23 g/mol) .
  • Key Difference : Lacks the methyl group at position 1.
  • However, it may decrease metabolic stability compared to the methylated analogue .

5-(Benzyloxy)-2-(hydroxymethyl)-1-methylpyridin-4(1H)-one (CAS: 43077-77-6)

  • Molecular Formula: C₁₄H₁₅NO₃ (MW: 245.28 g/mol) .
  • Key Difference : Replaces the carboxylic acid group at position 2 with a hydroxymethyl group.
  • Impact : The hydroxymethyl derivative is a precursor in the synthesis of aldehydes (e.g., IIIb in ), which are intermediates for further functionalization. The carboxylic acid moiety in the target compound enhances hydrogen-bonding capacity, influencing biological activity .

5-Hydroxy-4-oxo-1,4-dihydropyridine-2-carboxylic Acid (CAS: 70033-61-3)

  • Molecular Formula: C₆H₅NO₄ (MW: 155.11 g/mol) .
  • Key Difference : Lacks both the benzyloxy and methyl groups.
  • Impact : The simpler structure reduces lipophilicity, limiting its utility in membrane-permeable drug designs.

Physicochemical and Functional Comparisons

Compound MW (g/mol) Key Substituents Applications
Target Compound 259.26 1-methyl, 5-benzyloxy, 2-carboxylic acid Tyrosinase inhibition, antioxidant chelators
5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid 245.23 5-benzyloxy, 2-carboxylic acid Intermediate in heterocyclic synthesis
5-(Benzyloxy)-2-(hydroxymethyl)-1-methylpyridin-4(1H)-one 245.28 1-methyl, 5-benzyloxy, 2-hydroxymethyl Precursor for aldehyde synthesis

Properties

IUPAC Name

1-methyl-4-oxo-5-phenylmethoxypyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c1-15-8-13(12(16)7-11(15)14(17)18)19-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZAWNXNVJUOJCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C=C1C(=O)O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301154295
Record name 1,4-Dihydro-1-methyl-4-oxo-5-(phenylmethoxy)-2-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301154295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119736-19-5
Record name 1,4-Dihydro-1-methyl-4-oxo-5-(phenylmethoxy)-2-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119736-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dihydro-1-methyl-4-oxo-5-(phenylmethoxy)-2-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301154295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 5-benzyloxy-4-oxo-4H-pyran-2-carboxylic acid (20.0 g, 81.2 mmol) and a solution of 2M MeNH2 in methanol (162.5 mL, 325 mmol) was stirred at RT for 16 h. Volatiles were removed under reduced vacuum, and the residue was dissolved in 70 mL of de-ionized water. To the ice-cold mixture was added a 6N HCl solution (13.5 mL, 81.0 mmol) dropwise. The precipitated solid was collected via filtration, and washed with water and acetone to give the title compound as a light yellow solid (18.9 g, 90% yield). 1H NMR (400 MHz, DMSO-D6) δ (ppm): 7.82 (s, 1H), 7.45-7.33 (m, 5H), 6.72 (s, 1H), 5.05 (s, 2H) and 3.84 (s, 3H); MS-ESI (m/z): 259.8 [M+1]+, 91.2.
Quantity
20 g
Type
reactant
Reaction Step One
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162.5 mL
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13.5 mL
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Yield
90%

Retrosynthesis Analysis

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Feasible Synthetic Routes

tert-Butylmagnesium chloride
tert-Butylmagnesium chloride
5-(Benzyloxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid
tert-Butylmagnesium chloride
5-(Benzyloxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid
tert-Butylmagnesium chloride
5-(Benzyloxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid
tert-Butylmagnesium chloride
5-(Benzyloxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid
tert-Butylmagnesium chloride
tert-Butylmagnesium chloride
5-(Benzyloxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid
tert-Butylmagnesium chloride
5-(Benzyloxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid

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